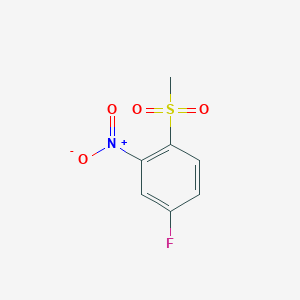

5-Fluoro-2-(méthylsulfonyl)nitrobenzène

Vue d'ensemble

Description

The compound 5-Fluoro-2-(methylsulphonyl)nitrobenzene is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated nitrobenzenes and their chemical properties, which can provide insights into the behavior of similar compounds. For instance, fluorinated nitrobenzenes have been shown to inhibit functions of polymorphonuclear leukocytes, suggesting potential biological activity . Additionally, the presence of fluorine and nitro groups in these compounds is indicative of their reactivity and potential for use in further chemical synthesis .

Synthesis Analysis

The synthesis of related fluorinated nitrobenzenes involves various strategies, such as aromatic nucleophilic substitution , electrophilic fluorination , and the Schiemann reaction . These methods highlight the versatility of fluorinated nitrobenzenes as intermediates in the synthesis of more complex molecules. For example, 2-Fluoro-1,3,5-trinitrobenzene has been utilized as a condensing reagent for peptide synthesis , while 4-Chloro-2-fluoro-5-nitrobenzoic acid serves as a building block for heterocyclic compounds .

Molecular Structure Analysis

The molecular structures of fluorinated nitrobenzenes can be complex, as evidenced by the crowded structures observed in 19F NMR spectroscopy . The presence of fluorine atoms can significantly influence the electronic properties of the benzene ring, affecting the reactivity and stability of the molecule. The steric hindrance introduced by substituents on the benzene ring can also impact the molecule's reactivity and its ability to participate in further chemical transformations .

Chemical Reactions Analysis

Fluorinated nitrobenzenes participate in a variety of chemical reactions. For instance, they can undergo nucleophilic aromatic substitution, which is a common reaction for the introduction of additional functional groups onto the benzene ring . The electrophilic fluorination of benzylic phosphonates demonstrates the reactivity of these compounds towards electrophilic fluorinating agents . Additionally, the preparation of 2-Fluoro-5-nitrobenzonitrile and its subsequent reactions with amines and amino acids show the versatility of these compounds in forming derivatives with various functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated nitrobenzenes are influenced by the presence of fluorine and nitro groups. These groups can increase the acidity of the hydrogen atoms on the benzene ring, making them more susceptible to deprotonation. The electron-withdrawing nature of these groups also affects the electron density of the aromatic system, which can influence the compound's reactivity in electrophilic and nucleophilic reactions . The solubility, boiling points, and melting points of these compounds can vary significantly depending on the nature and position of the substituents on the benzene ring.

Applications De Recherche Scientifique

Intermédiaires pharmaceutiques

5-Fluoro-2-(méthylsulfonyl)nitrobenzène: est un intermédiaire précieux dans la synthèse de divers composés pharmaceutiques. Son incorporation dans les molécules médicamenteuses peut améliorer l'activité biologique et les propriétés pharmacocinétiques. Par exemple, il peut être utilisé dans le développement d'antagonistes vasokinétiques de la kinine, qui sont importants dans le traitement des douleurs aiguës, des douleurs neuropathiques et des symptômes de la douleur inflammatoire .

Propriétés

IUPAC Name |

4-fluoro-1-methylsulfonyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO4S/c1-14(12,13)7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUCTHUYGZNUJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322423.png)

![1-[2-Amino-5-(4-hydroxypiperidino)phenyl]-1-ethanone](/img/structure/B1322436.png)